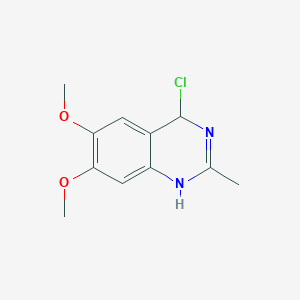
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline is a chemical compound known for its significant applications in scientific research. It is a benzodiazepine antagonist, which means it can counteract the effects of benzodiazepines. This compound has gained attention due to its potential implications in various fields of study, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline typically involves the reaction of 6,7-dimethoxy-4-hydroxyquinazoline with phosphorus oxychloride. The process includes refluxing the mixture for several hours, followed by distillation under reduced pressure. The resulting solution is then poured into ice water, and the pH is adjusted to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
科学研究应用
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly its role as a benzodiazepine antagonist.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of benzodiazepine overdose.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. As a benzodiazepine antagonist, it binds to the benzodiazepine site on the GABA receptor, inhibiting the effects of benzodiazepines. This interaction prevents the potentiation of GABAergic neurotransmission, thereby counteracting the sedative and anxiolytic effects of benzodiazepines.
相似化合物的比较
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Shares similar structural features but lacks the dihydroquinazoline moiety.
6,7-Dimethoxy-4-hydroxyquinazoline: A precursor in the synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline.
Flumazenil: Another benzodiazepine antagonist with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features that confer its benzodiazepine antagonist properties. Its ability to counteract the effects of benzodiazepines makes it a valuable compound in both research and therapeutic contexts.
属性
CAS 编号 |
1001755-78-7 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC 名称 |
4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |
InChI 键 |
TWXJHODVGPSXCO-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |
规范 SMILES |
COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















